Micafungin -

Micafungin

Catalog Number: EVT-1561366
CAS Number:
Molecular Formula: C56H71N9O23S
Molecular Weight: 1270.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A cyclic lipo-hexapeptide echinocandin antifungal agent that is used for the treatment and prevention of CANDIDIASIS.
Synthesis Analysis

Methods and Technical Details

The synthesis of micafungin involves several key steps, typically starting from a precursor known as FR901379. The production process includes fermentation followed by chemical modifications. Initially, Coleophoma empetri is cultured to produce the lipohexapeptide FR901379. This compound undergoes deacylation to replace the palmitic acid side chain with an optimized N-acyl side chain .

The synthesis can be summarized in the following steps:

  1. Fermentation: Culturing Coleophoma empetri to produce FR901379.
  2. Chemical Modification: Deacylation of FR901379 followed by substitution with the desired side chain.
  3. Purification: Utilizing various chromatographic techniques to isolate micafungin from fermentation broth and byproducts .

Recent advancements have focused on optimizing fermentation conditions and genetic modifications of the producing strains to enhance yield and reduce byproducts .

Molecular Structure Analysis

Structure and Data

Micafungin has a complex molecular structure characterized by a cyclic hexapeptide backbone with a lipid side chain. Its molecular formula is C55_{55}H80_{80}N10_{10}O17_{17}S, with a molecular weight of approximately 1150 daltons. The structural features include multiple chiral centers and functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Micafungin's synthesis involves several critical reactions:

  1. Cycloaddition: The initial step involves a [3 + 2] cycloaddition reaction between alkynyl compounds and hydroxylamine derivatives .
  2. Deacylation: This step removes the palmitic acid side chain from FR901379.
  3. Acylation: The introduction of a new acyl group occurs through reactions involving coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride .

These reactions are carefully controlled to optimize yield and minimize impurities.

Mechanism of Action

Micafungin exerts its antifungal effects primarily through the inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall integrity. By blocking this enzyme, micafungin disrupts cell wall formation, leading to osmotic instability and eventual cell death. This mechanism is particularly effective against fungi that rely heavily on glucan for their structural integrity, such as Candida species .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Micafungin is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water at physiological pH, which facilitates its intravenous administration.

Chemical Properties

  • pH Stability: Micafungin exhibits stability across a pH range of 4-7.
  • Thermal Stability: It shows good thermal stability under recommended storage conditions .

Relevant Data

The stability-indicating properties of micafungin have been validated using high-performance liquid chromatography methods, demonstrating its robustness against degradation under various conditions .

Applications

Micafungin is primarily used in clinical settings for the treatment of:

  • Invasive Candidiasis: Particularly in immunocompromised patients.
  • Esophageal Candidiasis: As part of antifungal therapy in patients unable to tolerate oral medications.
  • Prophylaxis: In patients undergoing hematopoietic stem cell transplantation or those at high risk for invasive fungal infections.

Research continues into expanding its applications against other fungal pathogens and optimizing its use in combination therapies .

Introduction to Micafungin

Historical Development and Approval Timeline of Echinocandins

The echinocandin class emerged from extensive pharmaceutical research spanning decades. The foundational discovery occurred in 1974 when researchers at Ciba-Geigy identified echinocandin B from Aspergillus delacroxii (later classified as Aspergillus nidulans var. echinolatus). Simultaneously, researchers at Sandoz and Eli Lilly independently reported similar compounds. However, early derivatives like cilofungin (an echinocandin B analog) faced clinical setbacks during Phase II trials due to poor water solubility and toxicity from required co-solvents. The breakthrough came with Merck's discovery of pneumocandin B₀ from the filamentous fungus Glarea lozoyensis (ATCC 20868) in 1989, which served as the precursor for caspofungin [1] [3].

Micafungin's development followed a distinct pathway. Researchers at Fujisawa Pharmaceutical (now Astellas Pharma) isolated the precursor compound FR901379 from Coleophoma empetri in the 1990s. Structural optimization reduced the hemolytic activity observed in the parent compound, leading to micafungin (designated FK463 during development). This optimization involved modifying the side chain structure to enhance both antifungal potency and pharmacological properties. The U.S. Food and Drug Administration (FDA) approved micafungin in March 2005, followed by European Medicines Agency (EMA) approval in April 2008. It joined caspofungin (approved 2001) and anidulafungin (approved 2006) as first-line echinocandin therapies, with the newer rezafungin (a stabilized anidulafungin analog) completing Phase III trials (ReSTORE study, NCT03667690) in 2021 [1] [3] [6].

Table 1: Key Milestones in Echinocandin Development

YearEventCompound/AgentSignificance
1974DiscoveryEchinocandin BFirst identified echinocandin compound
1989DiscoveryPneumocandin B₀Isolated from Glarea lozoyensis; precursor to caspofungin
1990sDiscoveryFR901379Isolated from Coleophoma empetri; precursor to micafungin
2001FDA ApprovalCaspofunginFirst echinocandin approved clinically
2005FDA ApprovalMicafunginApproved for candidemia, abscesses, prophylaxis
2006FDA ApprovalAnidulafunginSemisynthetic derivative of echinocandin B
2021Phase III CompletionRezafunginStructural analog of anidulafungin with improved stability

Classification and Structural Taxonomy of Micafungin

Micafungin belongs to the echinocandin family, classified chemically as a cyclic lipohexapeptide. Its molecular formula is C₅₆H₇₁N₉O₂₃S, with a molecular weight of 1270.28 g/mol. The structure comprises a conserved hexapeptide core cyclized to form a ring, featuring multiple non-proteinogenic amino acids including 4,5-dihydroxy-N²-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine and 4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]. This core structure is shared among echinocandins, but micafungin is distinguished by its sulfated lipophilic side chain (a 4-[5-(4-pentoxyphenyl)isoxazol-3-yl]benzoyl moiety) attached to the peptide nucleus [1] [3] [6].

The biosynthesis of micafungin's precursor (FR901379) involves a non-ribosomal peptide synthetase (NRPS) multienzyme complex. This complex assembles the hexapeptide backbone through a thiotemplate mechanism, incorporating the modified amino acids. Key tailoring enzymes, including hydroxylases and a sulfotransferase, modify specific residues post-assembly. The sulfated tyrosine residue at position 3 is particularly significant, contributing to micafungin's enhanced water solubility (>200 mg/ml) compared to other echinocandins like anidulafungin (0.05 mg/ml). This structural feature is critical for its pharmacological properties and reduced tendency for aggregation or precipitation in aqueous solutions [1] [3].

Table 2: Structural and Physicochemical Comparison of Approved Echinocandins

PropertyMicafunginCaspofunginAnidulafunginRezafungin
Molecular FormulaC₅₆H₇₁N₉O₂₃SC₅₂H₈₈N₁₀O₁₅ • 2C₂H₄O₂C₅₈H₇₃N₇O₁₇C₆₃H₈₅N₈O₁₇⁺
Molecular Weight (g/mol)1270.281093.301140.301226.40
Log P (Partition Coefficient)-1.50-3.882.902.90
Water Solubility (mg/mL)>200280.05>150
Core Structural ModificationSulfated tyrosineHydroxylated glutamine → amineAlkoxytriphenyl side chainCholine amine ether replacement at hemiaminal
Natural PrecursorFR901379Pneumocandin B₀Echinocandin BAnidulafungin analog

Global Burden of Fungal Infections and Micafungin’s Clinical Relevance

Invasive fungal infections (IFIs) represent a growing global health threat, affecting over one billion people worldwide annually and causing approximately 1.5 million deaths each year—a mortality burden comparable to tuberculosis. Over 90% of fungal-related deaths are attributed to species within four genera: Candida, Aspergillus, Cryptococcus, and Pneumocystis. The incidence of IFIs continues to rise due to expanding populations of immunocompromised patients, including those with HIV/AIDS, hematologic malignancies, solid organ transplants, and those receiving immunosuppressive therapies. Furthermore, antifungal resistance has emerged as a critical challenge, with azole-resistant Aspergillus and multidrug-resistant Candida species (notably C. auris) reported globally [1] [4].

Micafungin addresses several critical needs within this challenging landscape. It demonstrates potent in vitro activity against Candida albicans, C. glabrata, C. tropicalis, and C. krusei, including strains resistant to fluconazole and other azoles. Its MIC₉₀ values range from 0.01–0.5 μg/mL for these species. While slightly less potent against C. parapsilosis and C. guilliermondii (MIC₉₀ 1 to >8 μg/mL), clinical studies still report efficacy against infections caused by these species. Against Aspergillus species, micafungin exhibits fungistatic activity with Minimum Effective Concentrations (MECs) consistently ≤0.125 μg/mL for A. fumigatus, A. flavus, A. terreus, and A. niger. This broad spectrum, particularly against azole-resistant strains, positions micafungin as a first-line therapeutic option for candidemia, invasive candidiasis, and as salvage therapy for invasive aspergillosis [1] [2] [5].

The clinical relevance of micafungin extends beyond its direct antifungal activity. Its minimal drug-drug interactions (compared to azoles) are advantageous for patients requiring polypharmacy, such as transplant recipients or those with malignancies. Additionally, its linear pharmacokinetics and predictable concentration-dependent activity facilitate dosing in diverse patient populations, including pediatric patients. Ongoing research explores potential applications beyond traditional IFIs, including activity against fungal biofilms and synergistic effects with other antifungals against resistant molds. The continued evolution of fungal pathogens and resistance mechanisms underscores the enduring importance of echinocandins like micafungin in modern antimicrobial therapy [2] [4] [5].

Table 3: Spectrum of Activity of Micafungin Against Key Pathogenic Fungi

OrganismMicafungin MIC/MEC Range (μg/mL)Micafungin MIC₉₀/MEC₉₀ (μg/mL)Clinical Significance
Candida albicans0.01 to ≥80.01–0.5Primary pathogen in invasive candidiasis
Candida glabrata0.01 to ≥80.01–0.5Increasing incidence; reduced azole susceptibility
Candida parapsilosis0.03 to ≥81 to >8Common cause of catheter-related infections
Candida tropicalis0.01 to ≥80.03–2Common in neutropenic patients
Candida krusei0.06–40.12–0.25Intrinsically resistant to fluconazole
Aspergillus fumigatus0.007–0.1250.015–0.125Leading cause of invasive aspergillosis
Aspergillus terreus0.004–0.0080.004–0.008Often amphotericin B resistant
Aspergillus flavus0.003–0.1250.015–0.125Common cause of sinusitis and cutaneous infections
Aspergillus niger0.007–0.01250.008–0.125Less common cause of invasive disease
Cryptococcus neoformans>8>8Intrinsically resistant
Fusarium spp.>8>8Intrinsically resistant; high mortality

Properties

Product Name

Micafungin

IUPAC Name

[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate

Molecular Formula

C56H71N9O23S

Molecular Weight

1270.3 g/mol

InChI

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)

InChI Key

PIEUQSKUWLMALL-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O

Synonyms

FK 463
FK-463
FK463
micafungin
micafungin sodium
Mycamine

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.